Myrcene

Descripción general

Descripción

Es un aceite incoloro que se encuentra ampliamente en los aceites esenciales y se produce principalmente de forma semisintética a partir de Myrcia, de donde toma su nombre . El mirceno es un componente significativo en los aceites esenciales de varias plantas, incluidos el lúpulo, la hierba de limón y los mangos . Se caracteriza por un aroma terroso y almizclado con un toque de especias y es un terpeno dominante en el cannabis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El mirceno se puede sintetizar mediante la pirólisis de beta-pineno a altas temperaturas (alrededor de 400 °C) . Otra ruta sintética implica la reacción del acetoacetato de etilo con bromuro de isopreno y bromuro de geranilo para dar beta-ceto ésteres, que luego se pueden convertir en mirceno mediante una reacción de Wittig .

Métodos de producción industrial: Comercialmente, el mirceno se produce a menudo mediante la pirólisis de beta-pineno, que se obtiene de la trementina . Un método alternativo implica el uso de una plataforma microbiana diseñada, como Saccharomyces cerevisiae, para producir mirceno . Este método implica optimizar la expresión de las actividades de sintasa de mirceno y sintasa de ocimeno en la cepa de levadura .

Tipos de reacciones:

Sustitución: El mirceno puede participar en reacciones de sustitución, particularmente con halógenos, para formar derivados halogenados.

Reactivos y condiciones comunes:

Oxidación: Los radicales hidroxilo (OH) se utilizan comúnmente en la fotooxidación atmosférica del mirceno.

Sustitución: Los agentes halogenantes como el bromo se pueden utilizar para reacciones de sustitución.

Principales productos:

Aplicaciones Científicas De Investigación

Myrcene, or β-myrcene, is a monoterpene found in many plants, including hops and cannabis, and is used as a flavoring and aroma agent in the food and beverage industry . It is also an intermediate in the preparation of fragrance chemicals . Research suggests that this compound has a variety of biological properties, and it is being explored for potential applications in medicine, cosmetics, and food science .

Scientific Research Applications

Biological Properties and Health Benefits: this compound has demonstrated several biological properties, including anxiolytic, antioxidant, anti-aging, anti-inflammatory, and analgesic effects . These properties make it a candidate for various health-related applications. However, it is important to note that most studies on the health benefits of β-myrcene have been conducted on animal models or cell cultures, and more human studies are needed .

Anti-cancer Potential: Studies have explored this compound's effects on cancer cells, with findings indicating that this compound can reduce the migration and invasion of oral cancer cells in vitro . this compound also stimulated apoptosis (programmed cell death) in human oral cancer cells via enhancement of Bax expression and repression of Bcl-2 expression . These results suggest that this compound could be a potential molecule for the development of chemotherapy for oral cancer .

Flavor and Fragrance Industry: this compound is used in perfume formulations for its spicy-balsamic and light character, enhancing citrus and spice colognes . It is also used to mask odors for industrial purposes and as a component of artificial essential oils . this compound is also an intermediate for preparing flavor and fragrance chemicals such as menthol, citral, citronellol, citronellal, geraniol, nerol, and linalool . Additionally, this compound contributes a peppery and balsam aroma to beer .

Non-Alcoholic Beverages: this compound's relaxing, stress-reducing, and sleep-enhancing properties make it a candidate for incorporation into non-alcoholic functional beverages . The use of non-alcoholic functional beverages could offer the interesting health-related properties of β-myrcene without the negative effects of ethanol .

Pharmaceutical and Cosmetic Products: The significant biological properties of β-myrcene, coupled with its non-allergenic, non-toxic, and antimutagenic activities, make it suitable for incorporation into medical or cosmetic products .

Data Table of this compound Applications

Case Studies

- Oral Cancer Cell Study: A study investigated the effects of this compound on oral cancer cell growth using CCK-8 proliferation and clonogenic assays, while Annexin V-FITC/PI and DAPI staining methods were used for the determination of its effect on cell apoptosis . Protein expression levels were assayed by western blotting technique. Wound healing and Transwell chamber assays were used to determine the effect of this compound on oral cancer cell migration and invasion . The results showed that this compound significantly and dose-dependently inhibited oral cancer cell growth and stimulated apoptosis in human oral cancer cells . this compound also significantly suppressed the migration and invasion of oral cancer cells in vitro .

- Three Spirit Collaboration: Three Spirit, in collaboration with Dr. Shelini Surendran from The University of Surrey, and Prof. Michael Heinrich from UCL, conducted an in-depth study of β-myrcene, a key compound within one of the primary ingredients of the Nightcap . The paper featured an in-depth study of one of the key compounds within one of the primary ingredients of the Nightcap - β-myrcene . They investigated over 100 studies, to pull together and evaluate the functional properties of this fascinating terpene, as well as determining its safety and how they could best harness its attributes .

Safety Considerations

Mecanismo De Acción

El mirceno ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad anticancerígena: El mirceno interactúa con el ADN, lo que lleva al daño del ADN y al arresto del ciclo celular en las células cancerosas.

Actividad antiinflamatoria y antioxidante: El mirceno regula a la baja las citocinas proinflamatorias y aumenta las moléculas antioxidantes, reduciendo la inflamación y el estrés oxidativo.

Comparación Con Compuestos Similares

El mirceno a menudo se compara con otros monoterpenos como el linalool y el beta-cariofileno:

Beta-cariofileno: Este terpeno tiene propiedades antiinflamatorias y analgésicas similares al mirceno, pero se encuentra en la pimienta negra y tiene un aroma picante.

Compuestos similares:

- Linalool

- Beta-cariofileno

- Alfa-pineno

- Limoneno

La combinación única de actividades biológicas y aplicaciones industriales del mirceno lo convierte en un compuesto valioso en varios campos.

Actividad Biológica

Myrcene, also known as β-myrcene, is a monoterpene found in various plants, including hops, cannabis, lemongrass, and verbena. This compound has garnered interest due to its diverse biological activities, which include anticancer properties, sedative effects, and antioxidant capabilities. This article explores the biological activity of this compound through various studies and findings.

1. Anticancer Properties

Recent research has highlighted this compound's potential as an anticancer agent. A study conducted on HeLa cells demonstrated that this compound induces cell cycle arrest and decreases cell motility, leading to significant morphological changes and DNA damage. The study reported an apparent dissociation constant () of 29 × 10^-6 M for this compound's interaction with calf thymus DNA (ct-DNA), indicating a strong binding affinity that may contribute to its anticancer effects .

Table 1: Anticancer Effects of this compound on HeLa Cells

| Effect Observed | Description |

|---|---|

| Cell Proliferation Arrest | Significant reduction in cell growth |

| Morphological Changes | Loss of sphericity and thickness |

| DNA Damage | Induction of DNA strand breaks |

2. Sedative and Hypnotic Effects

This compound has also been studied for its sedative properties. A study on insomniac mice demonstrated that β-myrcene significantly improved sleep quality and duration. The compound was found to affect neurotransmitter levels in the hypothalamus, specifically enhancing GABAergic activity, which is crucial for sleep regulation .

Table 2: Effects of β-Myrcene on Sleep Parameters in Mice

| Parameter | Control Group | This compound Group |

|---|---|---|

| Sleep Duration (hours) | 4.5 ± 0.5 | 7.2 ± 0.6 |

| Latency to Sleep (minutes) | 30 ± 5 | 15 ± 3 |

| GABA Levels | Baseline | Increased |

3. Antioxidant Activity

This compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in various biological systems. A study indicated that β-myrcene reduces malondialdehyde (MDA) levels while increasing superoxide dismutase (SOD) activity in serum samples from treated animals . This suggests that this compound may play a role in protecting cells from oxidative damage.

Table 3: Antioxidant Effects of this compound

| Measurement | Control Group | This compound Group |

|---|---|---|

| SOD Activity (U/mL) | 20 ± 2 | 35 ± 3 |

| MDA Levels (µmol/L) | 1.5 ± 0.2 | 0.8 ± 0.1 |

4. Other Biological Activities

Beyond its anticancer and sedative effects, this compound has been reported to possess various other biological activities:

- Anxiolytic Effects : this compound has shown potential in reducing anxiety levels in animal models.

- Anti-inflammatory Properties : Studies suggest that this compound can inhibit inflammatory pathways, contributing to its analgesic effects.

- Neuroprotective Effects : Research indicates that this compound may protect against neurodegenerative conditions by modulating neurotransmitter levels .

Case Studies and Future Directions

While the biological activities of this compound are promising, most studies have been conducted in vitro or in animal models. Human clinical trials are necessary to validate these findings and explore the therapeutic potential of this compound in clinical settings.

Propiedades

IUPAC Name |

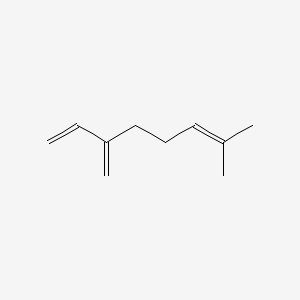

7-methyl-3-methylideneocta-1,6-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7H,1,4,6,8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHWPYUMFXYFJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Record name | MYRCENE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29463-45-4 | |

| Record name | Polymyrcene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29463-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6025692 | |

| Record name | Myrcene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Myrcene, [liquid] appears as a yellow oily liquid with a pleasant odor. Flash point below 200 °F. Insoluble in water and less dense than water., Liquid, Yellow liquid with a pleasant odor; [Hawley], Colourless or very pale straw-coloured mobile liquid; sweet balsamic aroma | |

| Record name | MYRCENE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,6-Octadiene, 7-methyl-3-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Myrcene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6217 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | beta-Myrcene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Myrcene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1326/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

332.6 °F at 760 mmHg (USCG, 1999), 167 °C, 166.00 to 167.00 °C. @ 760.00 mm Hg | |

| Record name | MYRCENE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MYRCENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Myrcene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

103 °F (USCG, 1999) | |

| Record name | MYRCENE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble in alcohol, chloroform, ether, glacial acetic acid, Soluble in ethanol and benzene, Soluble in oxygenated and chlorinated solvents., In water, 5.60 mg/L at 25 °C, In water, 4.09 mg/L at 25 °C, 0.0056 mg/mL at 25 °C, Insoluble in water; soluble in oils, Soluble (in ethanol) | |

| Record name | MYRCENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Myrcene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Myrcene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1326/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.794 at 20 °C/4 °C, Density: 0.7959 at 25 °C/25 °C; max absorption (isooctane): 224.5 nm /alpha-Myrcene/, 0.789-0.793 | |

| Record name | MYRCENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Myrcene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1326/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

4.61 mmHg (USCG, 1999), 2.01 [mmHg], 2.09 mm Hg at 25 °C | |

| Record name | MYRCENE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Myrcene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6217 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MYRCENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow, oily liquid | |

CAS No. |

123-35-3 | |

| Record name | MYRCENE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Myrcene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myrcene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MYRCENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Octadiene, 7-methyl-3-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Myrcene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methyl-3-methyleneocta-1,6-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRCENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M39CZS25B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MYRCENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Myrcene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< -10 °C | |

| Record name | MYRCENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Myrcene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: β-myrcene has the molecular formula C10H16 and a molecular weight of 136.24 g/mol.

ANone: While specific spectroscopic data is not provided in the abstracts, β-myrcene's structure can be elucidated using techniques like GC-MS [, , , , , ] and FT-Raman spectroscopy []. These methods provide information about the compound's fragmentation pattern, vibrational modes, and functional groups.

ANone: β-myrcene is susceptible to autoxidation upon air exposure, leading to the formation of various oxidation products, including hydroperoxides, which are known contact allergens []. This autoxidation can also occur in complex mixtures like essential oils []. Research suggests that stable hydroperoxide formation is crucial for the increased allergenic potential of oxidized β-myrcene [].

ANone: Yes, β-myrcene is a versatile building block in organic synthesis. For instance, it can be used in methoxycarbonylation reactions, utilizing catalysts like Pd(OAc)2 and DPPB, to produce valuable odoriferous methyl esters []. The reaction conditions need careful optimization to minimize undesirable isomerization of β-myrcene, leading to higher selectivity for the desired esters [].

ANone: β-myrcene holds promise as a renewable monomer for synthesizing sustainable polymers [, , , ]. It can be polymerized through various methods, including anionic polymerization [], coordination polymerization [, ], and nitroxide-mediated polymerization []. The resulting polymers can exhibit elastomeric properties [, ], making them potentially suitable for various applications, including adhesives [].

ANone: β-myrcene is a common volatile organic compound emitted by plants, particularly conifers [, ]. Studies have shown that β-myrcene plays a crucial role in attracting natural enemies of herbivorous insects []. This indirect defense mechanism helps plants to mitigate damage caused by insect pests [].

ANone: β-myrcene, as a component of plant volatile blends, has been shown to enhance the attractiveness of other compounds, such as phenylacetaldehyde, to certain moth species []. The synergistic effects of β-myrcene and other floral volatiles suggest its potential role in mediating plant-insect interactions [].

ANone: Research has explored the use of epoxidized poly-β-myrcene, a derivative of β-myrcene, as a sustainable alternative to conventional epoxy adhesives []. Life cycle assessment studies suggest that epoxidized poly-β-myrcene exhibits a more favorable environmental profile compared to traditional petroleum-based epoxies []. This highlights its potential as a greener alternative in various applications [].

ANone: While β-myrcene itself is a natural compound, its production and use, particularly in synthetic materials, can have environmental impacts. Assessing the full life cycle of β-myrcene-based products, from sourcing to disposal, is crucial for understanding and mitigating any potential negative effects on the environment [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.